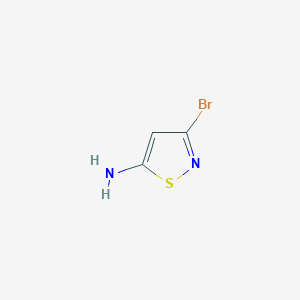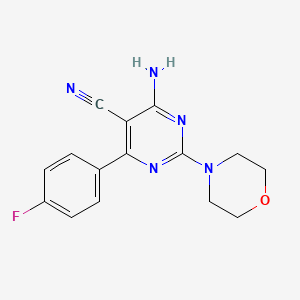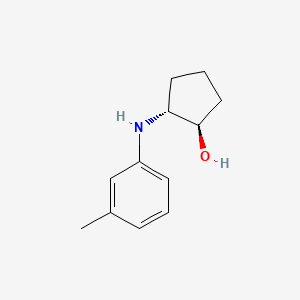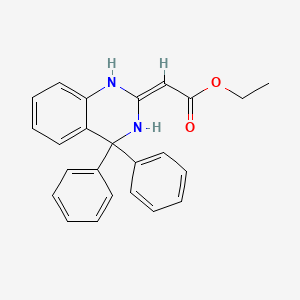![molecular formula C18H19N5O3S2 B13368760 3-[(1-Adamantylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368760.png)
3-[(1-Adamantylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-Adamantylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by the presence of a triazolo-thiadiazole core, which is known for its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Adamantylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with suitable electrophiles in the presence of a base, such as piperidine, in refluxing ethanol . This reaction yields the desired triazolo-thiadiazole derivative with moderate to good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
3-[(1-Adamantylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The adamantylsulfanyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can introduce various functional groups at the adamantylsulfanyl position.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound has shown promise as an anticancer agent, particularly against breast cancer cells. It exhibits cytotoxic activity and can induce apoptosis in cancer cells.
Antimicrobial Agents: Derivatives of the triazolo-thiadiazole core have demonstrated significant antimicrobial activity.
Materials Science: The unique structural features of the compound make it a candidate for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[(1-Adamantylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, in cancer cells, the compound has been shown to inhibit enzymes such as PARP-1 and EGFR, leading to the induction of apoptosis . The compound’s ability to bind to these targets is supported by molecular docking studies, which highlight its binding disposition within the active sites of these proteins.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and have been studied for their anticancer and antimicrobial activities.
Thiazolo[3,2-b]triazoles: These compounds also exhibit diverse biological activities and are synthesized using similar methodologies.
Uniqueness
The uniqueness of 3-[(1-Adamantylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substitution pattern, which imparts distinct biological properties. The presence of the adamantylsulfanyl group and the nitro-furyl moiety contributes to its potent anticancer and antimicrobial activities, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C18H19N5O3S2 |
|---|---|
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
3-(1-adamantylsulfanylmethyl)-6-(5-nitrofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H19N5O3S2/c24-23(25)15-2-1-13(26-15)16-21-22-14(19-20-17(22)28-16)9-27-18-6-10-3-11(7-18)5-12(4-10)8-18/h1-2,10-12H,3-9H2 |
Clave InChI |
WWSKKJPIZGXHTJ-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)SCC4=NN=C5N4N=C(S5)C6=CC=C(O6)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13368693.png)
![3'-(2-Ethyl-6-methylphenyl)-3',4'-dihydrospiro[adamantane-2,5'-imidazole]-4'-one](/img/structure/B13368698.png)
![5',6'-Dihydrospiro(cyclohexane-1,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one](/img/structure/B13368700.png)
![[14-(2,4-dichlorophenyl)-6-methoxy-17-thia-2,12,13,15-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),2,4,6,8,13,15-heptaen-11-yl] acetate](/img/structure/B13368704.png)
![7-benzyl-2-{[2-(4-morpholinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13368711.png)

![3-chloro-N-(3-{[2-(5-chloro-2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B13368722.png)


![N-(2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368756.png)
